molecular formula C13H12N4 B14511819 2-Amino-5,6,7,8-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile CAS No. 63351-07-5

2-Amino-5,6,7,8-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

Cat. No.: B14511819
CAS No.: 63351-07-5
M. Wt: 224.26 g/mol
InChI Key: WBQMCWOSXCKVQR-UHFFFAOYSA-N
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Description

2-Amino-5,6,7,8-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile is a complex organic compound that belongs to the class of naphthalene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6,7,8-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be employed to form the naphthalene core.

    Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.

    Nitrile Formation: Conversion of functional groups to nitriles using reagents like cyanogen bromide or through dehydration of amides.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and high-throughput screening can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the nitrile groups or reduce the aromatic ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of advanced materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it may inhibit enzyme activity or bind to specific receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,2,3,4-tetrahydronaphthalene: A related compound with similar structural features but different functional groups.

    1,3,3-Trimethyl-2-aminoindoline: Another naphthalene derivative with distinct chemical properties.

Uniqueness

2-Amino-5,6,7,8-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

CAS No.

63351-07-5

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

2-amino-5,6,7,8-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C13H12N4/c14-6-11-10-4-2-1-3-9(10)5-13(7-15,8-16)12(11)17/h1-5,17H2

InChI Key

WBQMCWOSXCKVQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CC(C(=C2C#N)N)(C#N)C#N

Origin of Product

United States

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